molecular formula C17H23N3O B170771 1-Benzyl-4-morpholinopiperidine-4-carbonitrile CAS No. 13801-04-2

1-Benzyl-4-morpholinopiperidine-4-carbonitrile

Cat. No.: B170771
CAS No.: 13801-04-2
M. Wt: 285.4 g/mol
InChI Key: HIEYIMKYHGUDPE-UHFFFAOYSA-N
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Description

1-Benzyl-4-morpholinopiperidine-4-carbonitrile is a chemical compound with the molecular formula C17H23N3O and a molecular weight of 285.38 g/mol . It is known for its unique structure, which includes a benzyl group, a morpholine ring, and a piperidine ring with a carbonitrile group attached. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

1-Benzyl-4-morpholinopiperidine-4-carbonitrile has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile involves several steps. . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Benzyl-4-morpholinopiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-morpholinopiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl-4-morpholinopiperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-Benzyl-4-piperidone: This compound has a similar structure but lacks the morpholine ring and the carbonitrile group.

    4-Morpholinopiperidine: This compound has a similar structure but lacks the benzyl group and the carbonitrile group.

    1-Benzyl-4-piperidinecarbonitrile: This compound has a similar structure but lacks the morpholine ring

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

1-benzyl-4-morpholin-4-ylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c18-15-17(20-10-12-21-13-11-20)6-8-19(9-7-17)14-16-4-2-1-3-5-16/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEYIMKYHGUDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)N2CCOCC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627975
Record name 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13801-04-2
Record name 1-Benzyl-4-(morpholin-4-yl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2.5 ml of morpholine and then 5.1 g of Na2S2O5 are added to a mixture of 5 g of 1-benzylpiperid-4-one and 1.9 g of potassium cyanide in 50 ml of an EtOH/water mixture (50/50; v/v) and the resulting mixture is heated at 60° C. for 2 hours. A further 2.5 ml of morpholine are added and the reaction mixture is stirred overnight at RT. Water is added and the crystalline product formed is filtered off to give 5.5 g of the expected product.
Quantity
2.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.25 g (23.8 mmol) 1-benzyl-4-hydroxy-piperidine-4-carbonitrile and 2.2 mL (25.2 mmol) morpholine in 30 mL MeOH was refluxed for 6 h. The mixture was evaporated to dryness i.vac., while the product was obtained in the form of crystals.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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